molecular formula C12H14N4O2 B1205992 3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide CAS No. 370096-69-8

3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No. B1205992
M. Wt: 246.27 g/mol
InChI Key: USHDDGOYLOOKGQ-UHFFFAOYSA-N
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Description

3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide belongs to the chemical class of pyrazole derivatives. These compounds are of interest due to their diverse chemical properties and potential applications in various fields, including materials science and pharmaceutical research. The molecule's structure features a pyrazole ring, which is a five-membered aromatic ring containing two nitrogen atoms, providing a platform for various chemical modifications and reactions.

Synthesis Analysis

The synthesis of pyrazole derivatives, including 3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide, often involves multistep organic reactions. Key steps may include Claisen condensation, Knorr cyclization, and subsequent reactions with hydrazine hydrate or other reagents to introduce the carbohydrazide functionality (Huang, 2008). The detailed synthesis route can vary based on the desired substituents and the specific chemical properties targeted in the final product.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by X-ray diffraction studies, revealing crucial information about the compound's crystalline form, molecular conformation, and intermolecular interactions. These studies provide insights into the three-dimensional arrangement of atoms within the molecule and the nature of its crystalline state (Kumara et al., 2017).

Chemical Reactions and Properties

Pyrazole derivatives participate in various chemical reactions, influenced by the presence of functional groups such as the ethoxyphenyl and carbohydrazide moieties. These reactions can include nucleophilic substitution, condensation, and cyclization reactions, depending on the reactants and conditions employed. The chemical properties of these compounds are significantly determined by the pyrazole core and the nature of its substituents, affecting reactivity, stability, and interaction with other molecules.

Physical Properties Analysis

The physical properties of 3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide, such as melting point, solubility, and crystalline form, are crucial for its handling and application in various domains. These properties are typically assessed through spectroscopic methods, including FT-IR and NMR, alongside thermal analysis to determine stability and phase transitions (Karrouchi et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are central to understanding the potential applications and behavior of 3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide in chemical reactions. These properties can be explored through computational chemistry methods, such as density functional theory (DFT) calculations, to predict molecular orbitals, electronic structure, and potential reaction pathways (Karrouchi et al., 2020).

Scientific Research Applications

  • Etonitazepyne

    • Application Summary : Etonitazepyne is a benzimidazole-derived synthetic opioid with a chemical structure and pharmacological similarities to Schedule I drugs .
  • 1-[5-(4-Ethoxyphenyl)-3-(naphthalen-1-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one

    • Application Summary : This compound is synthesized through the cyclization reaction of 3-(4-ethoxyphenyl)-1-(naphthalen-1-yl)prop-2-en-1-one using hydrazine hydrate in acetic acid medium .
    • Methods of Application : The cyclization reaction of 3-(4-ethoxyphenyl)-1-(naphthalen-1-yl)prop-2-en-1-one (1) using hydrazine hydrate in acetic acid medium culminates, resulting in the title compound .
    • Results or Outcomes : The structure of the newly synthesized compound is determined by IR, 1 H-NMR, 13 C-NMR and mass spectral data .
  • (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate

    • Application Summary : This compound is a new hybrid compound of chalcone-salicylate synthesized using a linker mode approach under reflux condition . It has been studied for its potency against breast cancer through ERα inhibition .
    • Methods of Application : The structure of the compound was established by spectroscopic analysis including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR . A computational approach was also applied in this study through molecular docking and MD simulation .
    • Results or Outcomes : The molecular docking study showed that the compound exhibited more negative value of binding free energy (−8.15 kcal/mol) than tamoxifen (−7.00 kcal/mol) .
  • 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

    • Application Summary : This compound resulted unexpectedly from the reduction reaction of a heterocyclic thioketone using sodium borohydride in pyridine containing a small amount of water .
    • Methods of Application : The structure of the new compound was characterised using FT-IR, 1D and 2D NMR, and HRMS spectroscopic methods .
    • Results or Outcomes : The specific outcomes of the use of this compound are not detailed in the source .
  • (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate

    • Application Summary : This compound is a new hybrid compound of chalcone-salicylate synthesized using a linker mode approach under reflux condition . It has been studied for its potency against breast cancer through ERα inhibition .
    • Methods of Application : The structure of the compound was established by spectroscopic analysis including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR . A computational approach was also applied in this study through molecular docking and MD simulation .
    • Results or Outcomes : The results of the molecular docking study showed that the title compound exhibited more negative value of binding free energy (−8.15 kcal/mol) than tamoxifen (−7.00 kcal/mol) .
  • 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

    • Application Summary : This compound resulted unexpectedly from the reduction reaction of a heterocyclic thioketone using sodium borohydride in pyridine containing a small amount of water .
    • Methods of Application : The structure of the new compound was characterised using FT-IR, 1D and 2D NMR, and HRMS spectroscopic methods .
    • Results or Outcomes : The specific outcomes of the use of this compound are not detailed in the source .

Safety And Hazards

This would involve studying the compound’s safety profile, including its toxicity, potential health effects, handling precautions, and disposal methods.


Future Directions

This would involve discussing potential future research directions for the compound, such as potential applications, modifications that could be made to its structure to enhance its properties, etc.


properties

IUPAC Name

3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c1-2-18-9-5-3-8(4-6-9)10-7-11(16-15-10)12(17)14-13/h3-7H,2,13H2,1H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USHDDGOYLOOKGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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